molecular formula C10H13NO4 B8182108 (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

(R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B8182108
M. Wt: 211.21 g/mol
InChI Key: SMGHZIGHUPYEIQ-SNVBAGLBSA-N
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Description

®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is a chiral compound belonging to the pyrrolizine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrolizine ring fused with a lactone ring. It is of interest in various fields due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolizine ring, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: ®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate stands out due to its chiral nature and the presence of both a pyrrolizine and a lactone ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

ethyl (8R)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGHZIGHUPYEIQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CCC(=O)N1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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